molecular formula C17H11ClN2S2 B11520902 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

Cat. No.: B11520902
M. Wt: 342.9 g/mol
InChI Key: SYBKJWUMEIFCFU-MDWZMJQESA-N
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Description

The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is a synthetic organic molecule characterized by its complex structure, which includes a chlorophenyl group, a thiazole ring, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)-1,3-thiazole.

    Coupling with Thiophene: The thiazole derivative is then coupled with 3-methylthiophene-2-carbaldehyde using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Propenenitrile Moiety: The final step involves the Knoevenagel condensation of the coupled product with malononitrile in the presence of a base like piperidine to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitrile group using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the chlorophenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Amine derivatives from the reduction of the nitrile group.

    Substitution: Halogenated or nitrated derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further pharmaceutical research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells. The compound’s structure allows it to bind to these enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)prop-2-enenitrile
  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

Uniqueness

Compared to these similar compounds, (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile is unique due to the presence of the 3-methylthiophene moiety

Properties

Molecular Formula

C17H11ClN2S2

Molecular Weight

342.9 g/mol

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H11ClN2S2/c1-11-6-7-21-16(11)8-13(9-19)17-20-15(10-22-17)12-2-4-14(18)5-3-12/h2-8,10H,1H3/b13-8+

InChI Key

SYBKJWUMEIFCFU-MDWZMJQESA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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